Satraplatin - 129580-63-8

Satraplatin

Catalog Number: EVT-281939
CAS Number: 129580-63-8
Molecular Formula: C10H22Cl2N2O4Pt
Molecular Weight: 500.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Satraplatin, also known by its developmental codes JM-216, BMS-182751, and BMY-45594, is an orally bioavailable platinum-based anticancer compound. [] It is classified as a third-generation platinum drug, a group that includes oxaliplatin. [, ] Satraplatin is a prodrug that, upon entering the body, is metabolized into its active form, JM-118. [, ]

Satraplatin has been the subject of extensive preclinical and clinical research for its potential use in treating various cancers. Its primary research significance lies in its unique properties compared to other platinum-based compounds, such as oral bioavailability, potential activity in cisplatin-resistant tumors, and a potentially milder toxicity profile. [, , ]

Synthesis Analysis

Satraplatin synthesis involves reacting cisplatin, cis-[Pt(NH3)2Cl2], with silver acetate (AgOAc) followed by the addition of cyclohexylamine. []

Molecular Structure Analysis

Satraplatin is a platinum(IV) complex with an octahedral geometry. [] Its chemical formula is cis,cis,trans-[Pt(NH3)2(c-hexylamine)Cl2(OAc)2]. [] The platinum atom is coordinated to two ammonia ligands (NH3), one cyclohexylamine ligand (c-hexylamine), two chloride ligands (Cl), and two acetate ligands (OAc). []

Chemical Reactions Analysis

Satraplatin undergoes hydrolysis in acidic environments, losing an acetate ligand. [] This process is enhanced in acidic biological environments. [] It also reacts with glutathione, albeit at a slower rate compared to its metabolite, JM-118, and cisplatin. [] Interestingly, this reaction with glutathione can activate satraplatin, allowing it to interact with DNA. []

Research suggests that specific DNA polymerases, such as Pol ζ (zeta) and REV1, play crucial roles in the cellular response to satraplatin-induced DNA damage. [, ] These polymerases are involved in translesion synthesis, a process that allows cells to bypass DNA adducts during replication. [, ] Inhibiting these polymerases has been shown to enhance the sensitivity of cancer cells to satraplatin. [, ]

Applications
  • In vitro studies: Satraplatin has demonstrated potent in vitro growth inhibitory properties against a range of human cancer cell lines, including those derived from lung, ovarian, prostate, and colorectal cancers. [, , ] This activity extends to cisplatin-resistant cell lines, highlighting its potential to overcome platinum resistance. [, ]
  • In vivo studies: Preclinical investigations in animal models have demonstrated satraplatin's efficacy against various human tumor xenografts, including colon, prostate, and ovarian cancers. [, , , , ] These studies have primarily employed oral administration, demonstrating satraplatin's suitability for this route of delivery. [, , , ]
  • Pharmacokinetic studies: Researchers have conducted extensive pharmacokinetic studies in both animals and humans to characterize the absorption, distribution, metabolism, and excretion of satraplatin. [, , ] These studies have revealed crucial information regarding satraplatin's bioavailability, metabolism to JM-118, and potential drug interactions. [, , ]
  • Drug delivery research: Efforts are underway to develop improved drug delivery systems for satraplatin to enhance its therapeutic efficacy. [, ] This includes encapsulation with cyclodextrins to increase its water solubility, stability, and potentially enhance its delivery to tumor sites. [, ]
  • Biomarker discovery: Research is exploring potential biomarkers that can predict response to satraplatin therapy. [, , , ] Identifying such biomarkers could personalize treatment, selecting patients most likely to benefit from satraplatin and sparing others from unnecessary toxicities. [, , , ]
Future Directions
  • Biomarker Development: Identifying reliable biomarkers to predict satraplatin response is crucial for optimizing its clinical use. [, ] Research focusing on genetic signatures, such as "BRCAness", and other potential predictive factors like DNA repair pathways, could guide patient selection for satraplatin therapy. [, ]
  • Combination Therapies: Investigating satraplatin's efficacy in combination with other chemotherapeutic agents, targeted therapies, or radiation therapy holds promise for enhancing its therapeutic index and overcoming resistance mechanisms. [, ]
  • Drug Delivery Optimization: Continued research into novel drug delivery strategies, including nanoparticles and targeted delivery systems, may further improve satraplatin's bioavailability, reduce toxicity, and enhance its accumulation in tumor tissues. [, , ]
  • Understanding Resistance Mechanisms: A deeper understanding of the mechanisms underlying satraplatin resistance will be crucial for developing strategies to overcome or circumvent it, potentially leading to more durable responses. [, ]

Properties

CAS Number

129580-63-8

Product Name

Satraplatin

IUPAC Name

azane;cyclohexanamine;platinum(4+);diacetate;dichloride

Molecular Formula

C10H22Cl2N2O4Pt

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4

InChI Key

CKNPWBAXEKSCRG-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

is-acetatoamminedichlorocyclohexylamine platinum(IV)
JM 216
JM-216
JM216
satraplatin
trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV)

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.